molecular formula C20H23N3O6S B12471253 N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide

N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide

Cat. No.: B12471253
M. Wt: 433.5 g/mol
InChI Key: VIZJWEVDCHORAT-UHFFFAOYSA-N
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Description

N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a sulfonamide group, and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C20H23N3O6S/c1-14(24)21-15-3-5-16(6-4-15)22-30(26,27)17-7-8-19(28-2)18(13-17)20(25)23-9-11-29-12-10-23/h3-8,13,22H,9-12H2,1-2H3,(H,21,24)

InChI Key

VIZJWEVDCHORAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and acetamidation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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